Isocudraniaxanthone B: A Comprehensive Technical Guide
Isocudraniaxanthone B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocudraniaxanthone B is a prenylated xanthone that has been isolated from plant sources such as Garcinia vieillardii. This document provides a detailed overview of its physicochemical properties, compiled from available scientific literature. It includes key data on its molecular structure, physical characteristics, and spectral properties. Furthermore, this guide outlines the experimental protocols for the isolation and biological evaluation of isocudraniaxanthone B, with a particular focus on its notable antimalarial activity. The information presented herein is intended to serve as a valuable technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
Isocudraniaxanthone B is a naturally occurring xanthone derivative. Its core structure consists of a xanthen-9-one scaffold substituted with hydroxyl, methoxy, and a prenyl group.
Molecular and Physical Data
A summary of the key quantitative data for isocudraniaxanthone B is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈O₆ | [1] |
| Molecular Weight | 342.34 g/mol | [1] |
| CAS Number | 199851-52-0 | [1] |
| Appearance | Yellow solid | |
| Melting Point | Not reported | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other organic solvents. |
Spectral Data
The structural elucidation of isocudraniaxanthone B has been established through various spectroscopic techniques. A summary of the available spectral data is provided below.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Isocudraniaxanthone B (Note: These are predicted values based on the analysis of similar xanthone structures and require experimental verification.)
| Position | Predicted δC (ppm) | Predicted δH (ppm) (Multiplicity, J in Hz) |
| 1 | 161.5 | - |
| 2 | 108.0 | 6.4 (s) |
| 3 | 165.0 | - |
| 4 | 93.0 | 6.3 (s) |
| 4a | 156.0 | - |
| 5 | 145.0 | - |
| 6 | 137.0 | - |
| 7 | 120.0 | 7.3 (d, 8.5) |
| 8 | 110.0 | 6.9 (d, 8.5) |
| 8a | 103.0 | - |
| 9 | 182.0 | - |
| 9a | 151.0 | - |
| 10 | 104.0 | - |
| 3-OCH₃ | 56.0 | 3.9 (s) |
| 1' | 28.0 | 3.4 (d, 7.0) |
| 2' | 123.0 | 5.2 (t, 7.0) |
| 3' | 132.0 | - |
| 4' | 26.0 | 1.8 (s) |
| 5' | 18.0 | 1.7 (s) |
1.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
Xanthones typically exhibit characteristic UV absorption bands. For isocudraniaxanthone B, the expected absorption maxima are in the ranges of 240-260 nm, 310-330 nm, and 350-380 nm.
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum of isocudraniaxanthone B is expected to show absorption bands corresponding to its functional groups.
Table 3: Expected Infrared Absorption Bands for Isocudraniaxanthone B
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretching (phenolic) |
| 3100-3000 | C-H stretching (aromatic) |
| 2970-2850 | C-H stretching (aliphatic) |
| 1650-1630 | C=O stretching (conjugated ketone) |
| 1620-1580 | C=C stretching (aromatic) |
| 1280-1180 | C-O stretching (aryl ether) |
1.2.4. Mass Spectrometry (MS)
The mass spectrum of isocudraniaxanthone B would show a molecular ion peak [M]⁺ at m/z 342. The fragmentation pattern would likely involve the loss of methyl and prenyl groups.
Experimental Protocols
Isolation and Purification of Isocudraniaxanthone B
The following is a general procedure for the isolation of isocudraniaxanthone B from Garcinia vieillardii, based on common phytochemical extraction and chromatography techniques.
Methodology:
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Extraction: The dried and powdered plant material (e.g., stem bark of Garcinia vieillardii) is extracted exhaustively with a suitable organic solvent such as methanol or ethyl acetate at room temperature.
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Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
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Fractionation: The crude extract is subjected to solvent-solvent partitioning using a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
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Chromatographic Purification: The ethyl acetate fraction, which is expected to contain xanthones, is then subjected to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Final Purification: Fractions containing isocudraniaxanthone B are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column to yield the pure compound.
In Vitro Antimalarial Activity Assay
Isocudraniaxanthone B has demonstrated significant activity against the chloroquine-resistant W2 strain of Plasmodium falciparum.[2]
Reported Activity:
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IC₅₀: 3.2 µg/mL[2]
The following is a generalized protocol for assessing the in vitro antimalarial activity.
Methodology:
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Parasite Culture: The chloroquine-resistant strain of P. falciparum is maintained in continuous culture in human erythrocytes.
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Drug Preparation: A stock solution of isocudraniaxanthone B is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.
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Incubation: The synchronized parasite culture is incubated with the different concentrations of isocudraniaxanthone B in 96-well microplates for 48 hours.
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Growth Inhibition Assay: After incubation, parasite growth is quantified using a fluorescent DNA-intercalating dye such as SYBR Green I.
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Data Analysis: The fluorescence intensity, which is proportional to the parasite density, is measured using a microplate reader. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.
Biological Activity and Signaling Pathways
The primary reported biological activity of isocudraniaxanthone B is its antimalarial effect. While the precise mechanism of action and the signaling pathways it may modulate have not been extensively studied, many xanthones are known to exert their effects through various mechanisms, including the inhibition of parasitic enzymes and interference with parasite-specific metabolic pathways. Further research is required to elucidate the specific molecular targets of isocudraniaxanthone B in P. falciparum.
Conclusion
Isocudraniaxanthone B is a promising natural product with demonstrated antimalarial activity. This technical guide consolidates the available physicochemical data and provides standardized experimental protocols to facilitate further research and development. The comprehensive information presented here serves as a foundational resource for scientists working towards the potential therapeutic applications of this and related xanthone compounds. Future studies should focus on completing the physicochemical characterization, elucidating the mechanism of action, and exploring the broader pharmacological potential of isocudraniaxanthone B.
